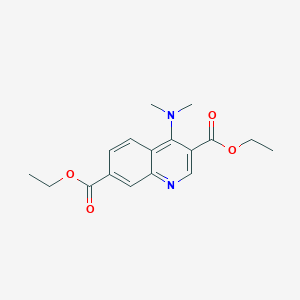![molecular formula C13H13ClN2O2 B12126915 2-Butenoic acid, 3-[(4-chlorophenyl)amino]-2-cyano-, ethyl ester, (Z)-](/img/structure/B12126915.png)
2-Butenoic acid, 3-[(4-chlorophenyl)amino]-2-cyano-, ethyl ester, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenoic acid, 3-[(4-chlorophenyl)amino]-2-cyano-, ethyl ester, (Z)- is an organic compound with the molecular formula C12H12ClNO2. This compound is characterized by the presence of a butenoic acid backbone, a chlorophenyl group, an amino group, and a cyano group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-[(4-chlorophenyl)amino]-2-cyano-, ethyl ester, (Z)- typically involves the reaction of 4-chloroaniline with ethyl 2-cyano-3-butenoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenoic acid, 3-[(4-chlorophenyl)amino]-2-cyano-, ethyl ester, (Z)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or cyano groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
2-Butenoic acid, 3-[(4-chlorophenyl)amino]-2-cyano-, ethyl ester, (Z)- is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studying the interactions of the compound with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigating its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Butenoic acid, 3-[(4-chlorophenyl)amino]-2-cyano-, ethyl ester, (Z)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butenoic acid, 3-[(4-chlorophenyl)amino]-, ethyl ester, (E)-
- 2-Butenoic acid, 3-amino-, ethyl ester
- 2-Butenoic acid, ethyl ester, (Z)-
Uniqueness
2-Butenoic acid, 3-[(4-chlorophenyl)amino]-2-cyano-, ethyl ester, (Z)- is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The (Z)-configuration also influences its physical and chemical properties, making it suitable for specific applications where other isomers may not be effective.
Propriétés
Formule moléculaire |
C13H13ClN2O2 |
|---|---|
Poids moléculaire |
264.71 g/mol |
Nom IUPAC |
ethyl (Z)-3-(4-chloroanilino)-2-cyanobut-2-enoate |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12(8-15)9(2)16-11-6-4-10(14)5-7-11/h4-7,16H,3H2,1-2H3/b12-9- |
Clé InChI |
WRPUCKHLLKFRDK-XFXZXTDPSA-N |
SMILES isomérique |
CCOC(=O)/C(=C(/C)\NC1=CC=C(C=C1)Cl)/C#N |
SMILES canonique |
CCOC(=O)C(=C(C)NC1=CC=C(C=C1)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-2'-(4-fluorophenyl)-7'-methoxy-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12126836.png)
![4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12126837.png)

![Thiazolo[4,5-b]pyridin-2-amine,n-phenyl-](/img/structure/B12126847.png)
![1-(10H-phenothiazin-10-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B12126862.png)

![3-(2-chlorophenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12126876.png)
![1-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12126882.png)

![2-amino-1-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126895.png)
![2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-phenylacetohydrazide](/img/structure/B12126898.png)

![6-bromo-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B12126902.png)
![2-(4-chloro-2-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12126914.png)
